Tomazin

Catalog No.
S14658589
CAS No.
27542-14-9
M.F
C21H22O7
M. Wt
386.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tomazin

CAS Number

27542-14-9

Product Name

Tomazin

IUPAC Name

[3-hydroxy-3-methyl-1-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (Z)-2-methylbut-2-enoate

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C21H22O7/c1-5-12(2)20(23)27-15(21(3,4)24)11-26-19-17-14(8-9-25-17)10-13-6-7-16(22)28-18(13)19/h5-10,15,24H,11H2,1-4H3/b12-5-

InChI Key

VJVXQSFKTVUEFY-XGICHPGQSA-N

Canonical SMILES

CC=C(C)C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O

Isomeric SMILES

C/C=C(/C)\C(=O)OC(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C(C)(C)O

Tomazin (CAS 27542-14-9) is a structurally complex natural furocoumarin, specifically the angelic acid ester of oxypeucedanin hydrate, predominantly isolated from Apiaceae species such as Pastinaca pimpinellifolia and Angelica pancicii [1]. With the molecular formula C21H22O7, it serves as a critical analytical reference standard for the chemotyping and quality control of botanical extracts [2]. In procurement contexts, Tomazin is primarily sourced by phytochemistry and pharmacognosy laboratories requiring high-purity (>98%) markers for HPLC/LC-MS profiling. Furthermore, it is utilized as a structurally distinct substrate in structure-activity relationship (SAR) studies evaluating the antibacterial, anti-quorum sensing, and cytotoxic properties of functionalized psoralen derivatives [1].

Research Fit

No specific procurement-fit information provided.

Substituting Tomazin with related furocoumarins like oxypeucedanin, imperatorin, or crude Pastinaca extracts compromises both analytical precision and biological assay integrity [1]. In quality control workflows, Tomazin possesses a specific retention time and mass fragmentation pattern (m/z 387 [M+H]+) that cannot be replicated by its non-esterified precursors, making it indispensable for accurate botanical fingerprinting [2]. Furthermore, in pharmacological screening, the bulky angelate ester group at the 9-position significantly alters the molecule's lipophilicity and cellular permeability compared to simpler psoralens [1]. Utilizing a crude Umbelliferae mixture introduces confounding variables from co-extracted coumarins like peucenidin and oroselon, preventing the isolation of Tomazin's specific structure-activity contributions in anti-quorum sensing or cytotoxicity models [2].

Substitution Risk

No substitution risk information provided.

Chromatographic Resolution for Chemotyping

In the analytical profiling of Apiaceae extracts, Tomazin provides a distinct chromatographic signature that prevents misidentification. Due to its lipophilic angelate ester, Tomazin elutes significantly later than its precursor, oxypeucedanin hydrate, and yields a distinct molecular ion at m/z 387 [M+H]+ compared to the precursor's m/z 305 [M+H]+ [1]. This complete baseline resolution is critical for the precise quantification of coumarin profiles in complex plant matrices [2].

Evidence DimensionLC-MS Mass Fragmentation and Elution Profile
Target Compound DataTomazin (m/z 387 [M+H]+, late-eluting lipophilic peak)
Comparator Or BaselineOxypeucedanin hydrate (m/z 305 [M+H]+, early-eluting polar peak)
Quantified DifferenceComplete baseline resolution with an 82 Da mass shift
ConditionsReversed-phase LC-MS profiling of Angelica and Pastinaca extracts

Ensures accurate quantification and prevents peak misidentification in the quality control of commercial botanical extracts.

Chemical Stability in Assay Environments

Furocoumarins containing epoxide groups, such as oxypeucedanin, are susceptible to spontaneous ring-opening and degradation in aqueous or protic environments, particularly under slightly acidic conditions (e.g., 0.02% formic acid) [1]. In contrast, Tomazin, which features a stable esterified diol structure, maintains high structural integrity in these same assay buffers [1]. Procuring the stable Tomazin standard prevents the formation of hydration artifacts during prolonged in vitro screening.

Evidence DimensionChemical Stability in Protic/Aqueous Media
Target Compound DataTomazin (Stable esterified diol structure)
Comparator Or BaselineOxypeucedanin (Reactive epoxide, prone to hydration)
Quantified DifferencePrevention of spontaneous ring-opening and degradation artifacts
ConditionsIn vitro assay buffers and LC-MS mobile phases containing weak acids (e.g., 0.02% HCOOH)

Procuring the stable esterified form prevents assay artifacts caused by spontaneous degradation during prolonged pharmacological screening.

Eliminating Synergistic Artifacts

Crude extracts of Pastinaca pimpinellifolia exhibit strong but highly variable antibacterial and anti-quorum sensing activities due to the fluctuating, synergistic presence of multiple coumarins (e.g., peucenidin, oroselon, and Tomazin) [1]. By utilizing isolated, high-purity Tomazin (>98%), researchers can generate reproducible, narrow-variance dose-response data that accurately reflect the specific biological contribution of the angelate-esterified psoralen scaffold, free from the confounding batch-to-batch variability of crude mixtures [2].

Evidence DimensionAssay Reproducibility and Specificity
Target Compound DataHigh-purity Tomazin standard (>98%)
Comparator Or BaselineCrude Pastinaca extract (Variable coumarin mixture)
Quantified DifferenceElimination of synergistic interference and batch-to-batch variability
ConditionsIn vitro antibacterial and anti-quorum sensing assays

Utilizing isolated Tomazin is essential for validating specific molecular mechanisms without the confounding synergistic effects of mixed botanical extracts.

Evidence Figures

No evidence items provided.

Analytical Reference for Pharmacognosy

Tomazin is the definitive standard for standardizing and authenticating Pastinaca and Angelica species extracts using LC-MS/HPLC workflows, ensuring accurate chemotyping and batch-to-batch consistency in commercial botanical products [1].

SAR Studies in Phytomedicine

Due to its unique angelate ester side chain, Tomazin serves as a critical structural model in comparative pharmacological studies evaluating how bulky lipophilic modifications at the 9-position of the psoralen core influence cytotoxicity and anti-quorum sensing activity [2].

Ecological and Agricultural Chemotyping

Tomazin acts as a specific phytochemical marker for differentiating chemotypes of Apiaceae plants during agricultural breeding programs or ecological studies focused on secondary metabolite production [1].

Application Fit

No application-fit mapping provided.

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

386.13655304 g/mol

Monoisotopic Mass

386.13655304 g/mol

Heavy Atom Count

28

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